molecular formula C9H7BrN2O B1287635 5-Benzyl-3-bromo-1,2,4-oxadiazole CAS No. 121562-10-5

5-Benzyl-3-bromo-1,2,4-oxadiazole

Cat. No.: B1287635
CAS No.: 121562-10-5
M. Wt: 239.07 g/mol
InChI Key: GVHVZTQUDZUSPB-UHFFFAOYSA-N
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Description

5-Benzyl-3-bromo-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Transformations

5-Benzyl-3-bromo-1,2,4-oxadiazole derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules. For instance, these derivatives have been utilized in cyclic transformations to produce 1-aminoimidazolidin-2-one and 5,6-dihydro-4H-1,3,4-oxadiazine derivatives, demonstrating their role in expanding the toolbox of synthetic chemistry (Milcent & Barbier, 1992). Additionally, such compounds have been explored for their potential in forming novel conjugated polymers with electro-optical properties, highlighting their applicability in material science (Cheng Yi-xiang, 2004).

Corrosion Inhibition

This compound derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting mild steel in corrosive environments. This application is crucial for extending the lifespan of metal components in industrial settings. Studies show these derivatives offer high corrosion inhibition efficiency, which is attributed to their ability to form protective layers on metal surfaces, thus preventing corrosive substances from causing damage (Kalia et al., 2020).

Properties

IUPAC Name

5-benzyl-3-bromo-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHVZTQUDZUSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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